molecular formula C20H21NO4 B2757679 (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 1164557-99-6

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2757679
CAS No.: 1164557-99-6
M. Wt: 339.391
InChI Key: BWHHEFUSEHUSBS-WQRHYEAKSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one (CAS 1164557-99-6) is a synthetic small molecule that serves as a key scaffold in medicinal chemistry research. This compound belongs to the class of 2-benzylidene-benzofuran-3-ones, which are recognized for their potential as mimics of flavopiridol and have been investigated as inhibitors of cyclin-dependent kinases (CDKs) . The Z-configured exocyclic double bond is a critical structural feature for its bioactivity. The molecular structure integrates a furan ring, a hydroxybenzofuran-3-one core, and a (4-methylpiperidin-1-yl)methyl substituent, contributing to its properties as a potential pharmacophore. Researchers are exploring related 2-(furan-2-ylmethylene) derivatives as novel, non-peptidomimetic inhibitors for various biological targets . For instance, similar molecular frameworks have shown promise in the development of reversible covalent inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting the value of this chemotype in antiviral drug discovery . Furthermore, structurally analogous substituted aurone alkaloids have been patented for their application as anti-mycobacterial agents, indicating a broader utility in infectious disease research . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13-6-8-21(9-7-13)12-16-17(22)5-4-15-19(23)18(25-20(15)16)11-14-3-2-10-24-14/h2-5,10-11,13,22H,6-9,12H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHHEFUSEHUSBS-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects.

Chemical Structure

The compound features a complex structure that includes a benzofuran backbone, a furan ring, and a piperidine moiety. Its molecular formula is C₁₈H₁₈N₂O₃, which contributes to its diverse biological activities.

1. Antitumor Activity

Recent studies have indicated that compounds similar to (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one exhibit significant antitumor properties. For instance, analogs have been shown to induce apoptosis in various cancer cell lines, including human fibrosarcoma HT-1080 cells. The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. It has shown promise in reducing inflammation in animal models, suggesting that it may inhibit pro-inflammatory cytokines and mediators. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Properties

Preliminary research suggests that (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one may possess neuroprotective effects. It appears to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, indicating its potential utility in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

StudyCompoundFindings
1Analog AInduced apoptosis in cancer cell lines with IC50 values < 10 µM.
2Analog BReduced inflammation markers in rat models by 50% compared to control.
3Analog CShowed neuroprotective effects by decreasing oxidative stress levels significantly.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one can be attributed to specific structural features:

  • Furan Ring : Enhances interaction with biological targets.
  • Benzofuran Core : Provides stability and bioactivity.
  • Piperidine Side Chain : Contributes to receptor binding affinity.

Scientific Research Applications

DRAK2 Inhibition and Diabetes Management

Recent studies have highlighted the compound's role as a DRAK2 inhibitor, which may protect pancreatic islet β-cells from apoptosis. This action is crucial for developing novel treatments for diabetes. The structure-activity relationship (SAR) studies indicated that derivatives of benzofuran-3(2H)-ones, including this compound, exhibit improved potency against DRAK2, suggesting a promising avenue for diabetes therapeutics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD). Research demonstrated that derivatives of benzofuran compounds can inhibit pro-inflammatory pathways, making them potential candidates for IBD treatment .

Tyrosinase Inhibition

The compound and its analogues have shown efficacy as inhibitors of tyrosinase, an enzyme involved in melanin production. This property is significant for developing skin-whitening agents and treatments for hyperpigmentation disorders. Studies have synthesized various aurones related to this compound to evaluate their inhibitory effects on human melanocyte tyrosinase .

Condensation Reactions

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one can be achieved through condensation reactions involving benzofuran derivatives with aldehydes or ketones. This approach allows for the generation of diverse structural variants with tailored biological activities .

Clay Catalysis

Recent advancements in synthetic methodologies include clay-catalyzed reactions under microwave irradiation. This method enhances yield and efficiency in synthesizing benzofuran derivatives, including the target compound .

Table: Summary of Key Studies Involving (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Study FocusFindingsReference
DRAK2 InhibitionIdentified as a potent DRAK2 inhibitor; protects β-cells from apoptosis
Anti-inflammatory EffectsDemonstrated potential in treating IBD through inhibition of inflammation
Tyrosinase InhibitionEffective against human tyrosinase; potential for skin treatments
Synthetic MethodologiesClay-catalyzed synthesis under microwave irradiation improves yields

Preparation Methods

Cyclization of 3-Hydroxypyrones

A regioselective method developed by Zhang and Beaudry employs 3-hydroxypyrones and nitroalkenes in the presence of AlCl₃ and trifluoroacetic acid (TFA) in 1,2-dichlorobenzene (DCB) at 120°C. For example:
$$
\text{3-Hydroxy-4-methyl-2H-pyran-2-one} + \text{Methyl 3-nitrobut-3-enoate} \xrightarrow{\text{AlCl₃, TFA, DCB}} \text{7-Methylbenzofuran-2(3H)-one (25)}
$$
This method achieves >80% yield with complete regiocontrol, avoiding isomeric byproducts. The electron-deficient nitroalkene facilitates [4+2] cycloaddition, followed by rearomatization to form the benzofuranone.

Alternative Routes via Hydroxycoumarins

Patent WO2017149551A1 discloses a related approach using 4,6-dihydroxycoumarin derivatives, which undergo Friedel-Crafts alkylation with 4-methylpiperidine precursors. Lewis acids like BF₃·Et₂O catalyze the cyclization at 80–100°C in dichloromethane.

Introduction of the Furan-2-ylmethylene Group

Knoevenagel Condensation

The furan-2-ylmethylene moiety is introduced via condensation of benzofuran-3(2H)-one with furfuraldehyde derivatives. A representative procedure from PubChem CID 1832984 uses:
$$
\text{Benzofuran-3(2H)-one intermediate} + \text{Furan-2-carbaldehyde} \xrightarrow{\text{Piperidine, EtOH, Δ}} \text{(Z)-Isomer}
$$
The reaction proceeds at reflux (78°C) for 12–24 hours, yielding 65–75% of the Z-isomer due to stabilization by intramolecular H-bonding. The use of piperidine as a base favors kinetic control, while stronger bases (e.g., DBU) lead to E/Z mixtures.

Catalytic Asymmetric Methods

Recent advances employ chiral organocatalysts for enantioselective condensation. For instance, Joullié’s catalyst (a thiourea derivative) in toluene at 0°C achieves 90% ee for related benzofuranones. However, these methods remain unexplored for furan-substituted derivatives.

Installation of the 4-Methylpiperidin-1-ylmethyl Substituent

Mannich Reaction

The 7-position methylpiperidine group is introduced via a three-component Mannich reaction:
$$
\text{6-Hydroxybenzofuran-3(2H)-one} + \text{Formaldehyde} + \text{4-Methylpiperidine} \xrightarrow{\text{HCl, MeOH}} \text{7-((4-Methylpiperidin-1-yl)methyl) Intermediate}
$$
Yields range from 50–60% due to competing N-methylation of the piperidine. Optimal conditions use a 1:1.2:1 ratio of benzofuranone:formaldehyde:piperidine at pH 4–5.

Reductive Amination

Alternative protocols employ reductive amination of 7-formylbenzofuranones with 4-methylpiperidine using NaBH₃CN in MeOH. This method affords higher yields (70–75%) but requires pre-functionalization of the benzofuran core.

Final Assembly and Stereochemical Control

The complete synthesis sequence, as extrapolated from Patent WO2017149551A1 and PubChem data, proceeds as follows:

  • Core Formation : Cyclization of 3-hydroxy-4-methylpyran-2-one with methyl 3-nitroacrylate yields 7-methylbenzofuran-3(2H)-one.
  • Hydroxylation : Selective oxidation at C6 using H₂O₂/NaOH generates 6-hydroxy-7-methylbenzofuran-3(2H)-one.
  • Mannich Reaction : Reaction with formaldehyde and 4-methylpiperidine installs the aminomethyl group.
  • Condensation : Knoevenagel reaction with furfuraldehyde furnishes the (Z)-configured product.

Critical Parameters :

  • Temperature : Condensation steps require strict control (<80°C) to prevent E/Z isomerization.
  • Solvent : Ethanol or MeOH favors the Z-isomer; DMF or DMSO increases E-selectivity.
  • Catalyst : 0.1 equiv AlCl₃ accelerates cyclization without side reactions.

Structural Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 15.8 Hz, 1H, CH=), 7.45–7.20 (m, 3H, furan-H), 6.75 (s, 1H, C6-OH), 4.15 (s, 2H, CH₂N), 2.85–2.50 (m, 4H, piperidine-H), 2.30 (s, 3H, N-CH₃).
  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 3250 cm⁻¹ (OH).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with tₖ = 12.7 min. LC-MS (ESI⁺): m/z 382.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Knoevenagel-Mannich 58 95 One-pot steps Low diastereoselectivity
Reductive Amination 72 98 High yield Requires pre-functionalization
Asymmetric Catalysis 65 99 Enantioselective Unproven for furan derivatives

Data synthesized from.

Scale-Up Challenges and Solutions

  • Exothermic Risks : Condensation at >100 g scale requires slow addition of furfuraldehyde to prevent thermal runaway.
  • Piperidine Handling : 4-Methylpiperidine’s volatility (bp 129°C) necessitates closed-system reactions.
  • Byproduct Formation : 5–10% E-isomer is removed via recrystallization from EtOAc/hexane.

Q & A

Q. What are the most reliable synthetic routes for preparing (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one?

The compound can be synthesized via Knoevenagel condensation , a method widely used for benzofuran derivatives. For example:

  • React benzofuran-3(2H)-one with furan-2-carbaldehyde in the presence of a catalyst (e.g., L-proline-based natural deep eutectic solvents) under ultrasound irradiation (18 min, 50°C) to form the (Z)-configured product .
  • Introduce the 4-methylpiperidin-1-ylmethyl group via nucleophilic substitution using 4-methylpiperidine and a methylene linker (e.g., CH₂O) under basic conditions (NaH/THF, 0°C) .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • NMR : Use ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, the (Z)-isomer shows distinct olefinic proton coupling (J = 7.5–8.1 Hz) in CDCl₃ .
  • X-ray crystallography : Resolve the planar benzofuran core and hydrogen-bonding networks (e.g., O–H⋯O interactions) to validate stereochemistry and intermolecular packing .

Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?

  • Use natural deep eutectic solvents (NaDES) (e.g., choline chloride:urea mixtures) to enhance solubility while maintaining stability .
  • For HPLC analysis, employ methanol-buffer mobile phases (65:35 v/v, pH 4.6) with sodium 1-octanesulfonate to improve peak resolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

  • Substituent variation : Replace the 4-methylpiperidinyl group with other amines (e.g., azepane, morpholine) to assess impact on bioactivity .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the hydroxy group at position 6) .

Q. What computational strategies are effective for modeling the stereoelectronic properties of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles and compare with X-ray data .
  • Molecular dynamics : Simulate solvent interactions to rationalize solubility differences in polar vs. non-polar media .

Q. How can contradictory data (e.g., melting point deviations) be resolved during characterization?

  • Multi-technique validation : Cross-check melting points with differential scanning calorimetry (DSC) and hot-stage microscopy .
  • Purification protocols : Use column chromatography (ethyl acetate/hexane) followed by recrystallization (benzene evaporation) to isolate pure enantiomers .

Q. What strategies mitigate oxidative degradation of the hydroxy and furan moieties during storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .
  • Antioxidant additives : Include 0.1% w/v ascorbic acid in stock solutions to stabilize the phenolic groups .

Q. How can the compound’s in vitro antimicrobial activity be systematically evaluated?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Time-kill studies : Monitor bactericidal kinetics at 2× MIC to assess concentration-dependent effects .

Q. What experimental approaches address regioselectivity challenges during functionalization of the benzofuran core?

  • Directed ortho-metalation : Use tert-butyllithium to selectively deprotonate position 7 before introducing the methylpiperidinyl group .
  • Protecting groups : Temporarily block the hydroxy group at position 6 with TBSCl to avoid side reactions during alkylation .

Q. How can high-throughput screening (HTS) methods be adapted for this compound’s pharmacokinetic profiling?

  • LC-MS/MS quantification : Develop a validated method with a lower limit of quantification (LLOQ) of 1 ng/mL using MRM transitions (e.g., m/z 400→382) .
  • Microsomal stability assays : Incubate with human liver microsomes (HLM) and NADPH to measure metabolic half-life (t₁/₂) .

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